

# The Pharmacokinetics and Pharmacodynamics of Seladelpar: A Technical Guide

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## Compound of Interest

Compound Name: Seladelpar

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## Introduction

**Seladelpar** is a first-in-class, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ). It is an orally administered small molecule that has demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **seladelpar**, drawing upon data from preclinical and clinical studies.

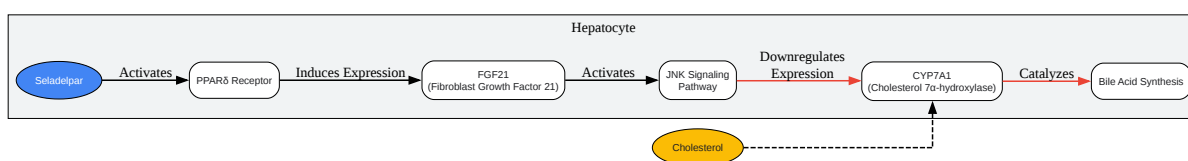
## Mechanism of Action

**Seladelpar**'s primary mechanism of action is the activation of PPAR $\delta$ , a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC, **seladelpar**'s activation of PPAR $\delta$  in hepatocytes leads to a cascade of events that ultimately reduces the accumulation of toxic bile acids, a hallmark of the disease.

A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently downregulates the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7A1, **seladelpar** effectively reduces the production of bile acids from cholesterol. This mechanism is

believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis[1][2].

Beyond its effects on bile acid synthesis, PPAR $\delta$  activation by **seladelpar** is also associated with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in liver diseases[3][4].



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**Caption: Seladelpar's signaling pathway in hepatocytes.**

## Pharmacokinetics

The pharmacokinetic profile of **seladelpar** has been characterized in healthy volunteers and patients with PBC. Following oral administration, **seladelpar** is rapidly absorbed, with a time to maximum plasma concentration (T<sub>max</sub>) of approximately 1.5 hours[1]. Its systemic exposure (C<sub>max</sub> and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state concentrations are typically achieved within four days of once-daily dosing. The administration of **seladelpar** with a high-fat meal does not significantly alter its pharmacokinetics.

**Seladelpar** is extensively bound to plasma proteins (>99%) and has a large apparent volume of distribution at steady state, suggesting distribution into tissues.

### Metabolism and Excretion

**Seladelpar** is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in

the formation of three major, pharmacologically inactive metabolites: **seladelpar** sulfoxide (M1), desethyl-**seladelpar** (M2), and desethyl-**seladelpar** sulfoxide (M3).

The primary route of elimination for **seladelpar** and its metabolites is through the urine. Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as unchanged drug). The elimination half-life of **seladelpar** in PBC patients ranges from 3.8 to 6.7 hours.

**Table 1: Summary of Seladelpar Pharmacokinetic Parameters**

Parameter	Value	Reference(s)
Tmax (median)	1.5 hours	
Protein Binding	>99%	
Apparent Volume of Distribution (steady state)	~133.2 L	
Apparent Oral Clearance	12 L/h	
Elimination Half-life (in PBC patients)	3.8 - 6.7 hours	
Primary Metabolism	CYP2C9, CYP2C8, CYP3A4	
Primary Route of Excretion	Urine (as metabolites)	

## Pharmacodynamics

The pharmacodynamic effects of **seladelpar** have been extensively evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key biomarker of cholestasis and disease progression in PBC.

## Clinical Efficacy

### RESPONSE Trial (Phase 3)

The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that randomized 193 patients with PBC to receive either **seladelpar** 10 mg daily or a placebo. The primary endpoint was a composite biochemical response, defined as an ALP level less than 1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP, and a normal total bilirubin level at 12 months.

A significantly higher percentage of patients in the **seladelpar** group achieved the primary composite endpoint compared to the placebo group (61.7% vs. 20.0%,  $P < 0.001$ ). Furthermore, 25.0% of patients treated with **seladelpar** achieved normalization of their ALP levels at 12 months, compared to none in the placebo group ( $P < 0.001$ ). **Seladelpar** also demonstrated a significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in patients with moderate-to-severe pruritus at baseline.

### ENHANCE Trial (Phase 3)

The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to evaluate the efficacy and safety of **seladelpar** (5 mg and 10 mg daily) over 52 weeks. Although terminated early, the 3-month data showed that a significantly greater proportion of patients in the **seladelpar** 10 mg group met the primary composite endpoint compared to placebo (78.2% vs. 12.5%,  $P < 0.0001$ ). ALP normalization at 3 months was achieved by 27.3% of patients in the 10 mg **seladelpar** group, versus none in the placebo group ( $P < 0.0001$ ).

### Phase 2 Open-Label Study

A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable improvements in biochemical markers of cholestasis and inflammation with **seladelpar** treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10 mg cohorts, respectively, with ALP normalization rates of 13% and 33%.

## Table 2: Summary of Key Efficacy Endpoints from Clinical Trials

Trial	Endpoint	Seladelpar 10 mg	Placebo	P-value	Reference(s) )
RESPONSE (12 months)	Primary Composite Response	61.7%	20.0%	<0.001	
ALP Normalization	25.0%	0%	<0.001		
Mean ALP Reduction from Baseline	-42.4%	-4.3%	<0.0001		
Pruritus NRS Change from Baseline*	-3.2 points	-1.7 points	<0.005		
ENHANCE (3 months)	Primary Composite Response	78.2%	12.5%	<0.0001	
ALP Normalization	27.3%	0%	<0.0001		
Phase 2 (52 weeks)	Composite Response	67%	N/A	N/A	
ALP Normalization	33%	N/A	N/A		

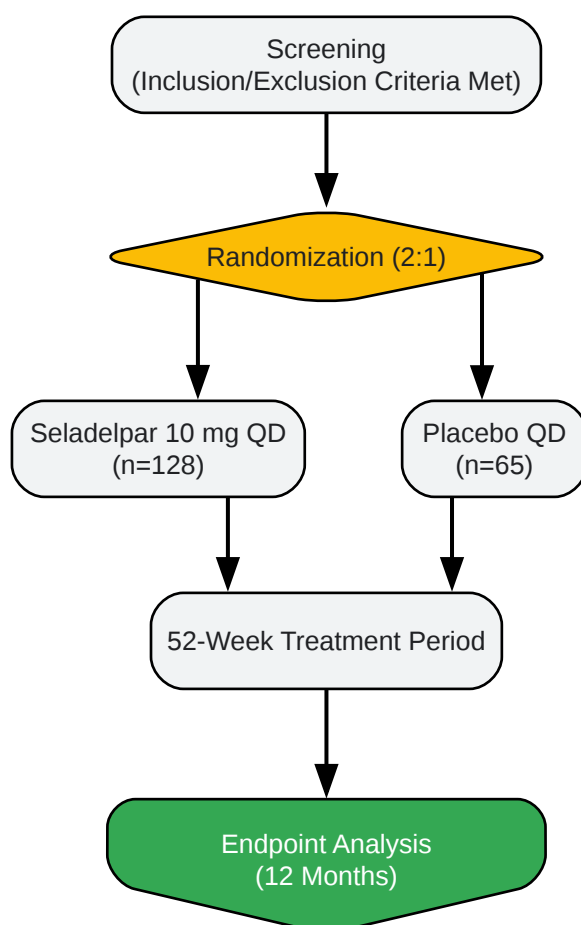
\*In patients with moderate-to-severe pruritus at baseline.

## Experimental Protocols

### RESPONSE Trial (NCT04620733)

- Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.

- Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP  $\geq 1.67 \times \text{ULN}$ ) to or intolerance of UDCA.
- Intervention: Oral **seladelpar** 10 mg once daily or placebo.
- Primary Outcome: Composite biochemical response at 12 months (ALP  $< 1.67 \times \text{ULN}$ ,  $\geq 15\%$  decrease in ALP from baseline, and total bilirubin  $\leq \text{ULN}$ ).
- Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-severe pruritus.
- Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout the study.



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**Caption:** Workflow of the RESPONSE Phase 3 clinical trial.

## ENHANCE Trial (NCT03602560)

- Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase 3 study.
- Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response (ALP  $\geq 1.67 \times \text{ULN}$ ) to or intolerance of UDCA.
- Intervention: Oral **seladelpar** 5 mg or 10 mg once daily, or placebo.
- Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).
- Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and change in pruritus NRS score at 6 months.
- Laboratory Assessments: Central laboratory assessments of liver function tests at baseline and regular intervals.

## Safety and Tolerability

Across clinical trials, **seladelpar** has been generally well-tolerated. The incidence of adverse events has been comparable between the **seladelpar** and placebo groups. Common adverse events reported include headache, abdominal pain, nausea, and abdominal distension. Importantly, unlike some other second-line treatments for PBC, **seladelpar** has not been associated with an increase in pruritus; in fact, it has been shown to significantly improve this symptom.

## Conclusion

**Seladelpar** represents a significant advancement in the treatment of primary biliary cholangitis. Its novel mechanism of action as a selective PPAR $\delta$  agonist effectively reduces bile acid synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3 clinical trials demonstrate its ability to achieve significant biochemical responses, including a notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and a beneficial effect on pruritus. For researchers and drug development professionals, the well-characterized pharmacokinetics and pharmacodynamics of **seladelpar** provide a strong

foundation for its clinical use and for future investigations into the therapeutic potential of PPAR $\delta$  agonism in other liver and metabolic diseases.

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